

3-Phenylpyridin-2-ylamine chemical properties and structure

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Compound of Interest

Compound Name: **3-Phenylpyridin-2-ylamine**

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An In-depth Technical Guide on **3-Phenylpyridin-2-ylamine**: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylpyridin-2-ylamine is an aromatic amine featuring a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.^[1] Its structural characteristics allow for various modifications, rendering it a versatile building block for the development of novel bioactive molecules with potential therapeutic applications. This document provides a comprehensive overview of the chemical properties, structural elucidation, and potential applications of **3-Phenylpyridin-2-ylamine**, along with generalized experimental protocols relevant to its study.

Chemical Properties

3-Phenylpyridin-2-ylamine is recognized for its applications as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, as well as in the development of agrochemicals and dyes.^[1] It is also utilized in material science for formulating advanced polymers and coatings.^[1]

Table 1: Chemical and Physical Properties of **3-Phenylpyridin-2-ylamine**

Property	Value	Source
IUPAC Name	3-phenylpyridin-2-amine	N/A
Synonyms	2-Amino-3-phenylpyridine, 3- Phenyl-2-pyridinamine	[1] [2]
CAS Number	87109-10-2	[1] [2]
Molecular Formula	C ₁₁ H ₁₀ N ₂	[1] [2]
Molecular Weight	170.21 g/mol	[1] [2]
Purity	>95%	[3]
Storage Conditions	Store at 0-8°C	[1]

Note: Some properties like melting and boiling points are not readily available for **3-Phenylpyridin-2-ylamine**. For the isomeric compound 3-Amino-2-phenylpyridine (CAS: 101601-80-3), the melting point is reported as 62-64 °C and the boiling point is 119-121 °C at 0.35 Torr.[\[4\]](#)

Chemical Structure and Spectroscopic Analysis

The structure of **3-Phenylpyridin-2-ylamine** comprises a pyridine ring substituted with a phenyl group at the 3-position and an amino group at the 2-position. The following sections describe the expected spectroscopic characteristics for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and pyridine rings, as well as a broad signal for the amine (-NH₂) protons. The protons on the pyridine ring will likely appear as doublets and triplets, with coupling constants characteristic of their positions. The phenyl group protons will typically appear as a multiplet in the aromatic region.

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbons of the phenyl and pyridine rings will resonate in the aromatic region

(typically δ 120-160 ppm). The carbon atom attached to the amino group (C2) would likely be found at the lower field end of this range.

Infrared (IR) Spectroscopy

The IR spectrum of **3-Phenylpyridin-2-ylamine**, as a primary aromatic amine, is expected to exhibit characteristic absorption bands.[5][6]

- N-H Stretching: Two bands in the region of 3400-3300 cm^{-1} and 3330-3250 cm^{-1} corresponding to the asymmetric and symmetric N-H stretching vibrations of the primary amine group.[5]
- N-H Bending: An N-H bending (scissoring) vibration is expected in the range of 1650-1580 cm^{-1} .[5][6]
- C-N Stretching: A strong C-N stretching band for the aromatic amine should appear between 1335-1250 cm^{-1} .[5]
- Aromatic C-H Stretching: Absorption bands above 3000 cm^{-1} .
- Aromatic C=C Stretching: Peaks in the 1600-1450 cm^{-1} region.
- N-H Wagging: A broad band between 910-665 cm^{-1} due to N-H wagging is also characteristic of primary amines.[5]

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M^+) for **3-Phenylpyridin-2-ylamine** would be observed at an m/z corresponding to its molecular weight (170.21). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula $\text{C}_{11}\text{H}_{10}\text{N}_2$. Fragmentation patterns would likely involve the loss of small molecules or radicals from the parent structure.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of aminopyridine derivatives are crucial for reproducible research.

Synthesis of 2-Amino Pyridine Compounds

A general method for synthesizing 2-amino pyridine compounds involves the reaction of a 2,4-pentadiene nitrile compound with an amine compound in a suitable solvent.[7]

General Procedure:

- To a solution of the appropriate 2,4-pentadiene nitrile derivative (1.0 equivalent) in a solvent (e.g., dimethylformamide), add the amine compound (1.0-2.5 equivalents).[7]
- While stirring the reaction mixture, add a base (0-250 mol% of the substrate).[7]
- Heat the mixture at a temperature ranging from room temperature to 150°C for 3-24 hours. [7]
- Upon completion, the reaction is cooled, and the product is isolated and purified, typically by column chromatography.[7]

NMR Sample Preparation and Analysis

Procedure:

- Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Vortex the tube to ensure complete dissolution and a homogeneous solution.
- Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).
- Process the resulting Free Induction Decay (FID) with appropriate software to obtain the frequency domain spectrum. Chemical shifts are reported in ppm relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

Procedure (KBr Pellet Method):

- Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- Grind the mixture thoroughly to a fine powder.
- Transfer the powder to a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.
- Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm^{-1} .

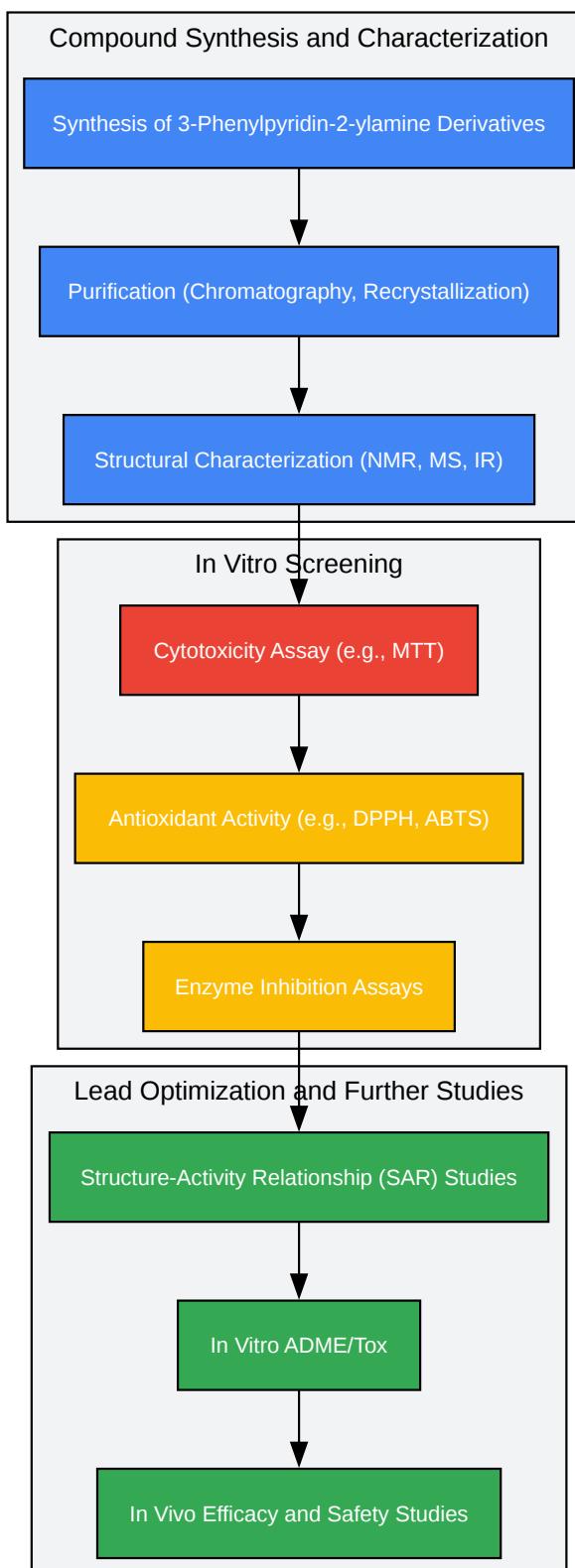
Mass Spectrometry

Procedure (ESI-MS):

- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion or through an LC system.
- Acquire the mass spectrum in the desired mass range. For high-resolution mass spectrometry (HRMS), a Q-TOF or Orbitrap mass analyzer can be used to determine the exact mass and elemental composition.^[8]

Biological Activity and Screening Workflow

Derivatives of 3-aminopyridine have been investigated for various biological activities, including cytoprotective and antioxidant properties.^{[9][10]} The workflow for screening such compounds for potential therapeutic applications can be generalized as follows.



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Caption: Workflow for the discovery and development of novel bioactive compounds.

Conclusion

3-Phenylpyridin-2-ylamine is a compound of significant interest in medicinal chemistry and material science due to its versatile chemical nature. While detailed experimental data for this specific molecule is sparse in publicly accessible literature, this guide provides a framework for its study based on the known properties of related aminopyridine structures. The provided protocols and workflows serve as a foundation for researchers to synthesize, characterize, and evaluate **3-Phenylpyridin-2-ylamine** and its derivatives for various applications.

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